Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Overview
Description
Synthesis Analysis
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Step-1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
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Step-2: Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Physical and Chemical Properties Analysis
- Spectral Data :
- 1H-NMR (CDCl3) δ(ppm) : Peaks at 5.64–5.54 (multiplet, 2H), 4.25–4.17 (multiplet, 4H), 2.05 (singlet, 6H), and 1.59–1.33 (multiplet, 2H) .
- MS (m/z) : Observed at 199.3 [M+H]+, consistent with literature values .
Scientific Research Applications
Synthesis and Rearrangement
- Diethyl methylenecyclopropane-2,2-dicarboxylate has been synthesized through various routes. The synthesis involving electrophile ethyl cyanoformate and cyclopropylcarbanion demonstrates an effective method for large-scale production (Li Xiao-song, 2008).
- Photochemical studies reveal that diethyl trans-methylenecyclopropane-2,3-dicarboxylate can undergo rearrangement to produce its cis form, a process distinct from its thermal rearrangement (J. Kagan, 1972).
Catalytic Annulation
- Catalytic annulation using a Mg-Sn system with diethyl methylenecyclopropane-1,1-dicarboxylate and 1,1-dicyanoalkenes yields cyclopentylidenemalonates and spiro[2,3]hexane-1,1-dicarboxylates, demonstrating the compound's versatility in organic synthesis (Itaru Suzuki et al., 2017).
Cycloaddition and Polymerization
- Diethyl and dimethyl cyclopropane-1,1-dicarboxylate engage in cycloaddition reactions forming high-yield pyrido[2,1-a]phthalazine derivatives, underlining its applicability in complex organic syntheses (Honglei Liu et al., 2016).
- Research into polymerizations of substituted cyclopropanes, including diethyl 2-vinylcyclopropane-1,1-dicarboxylate, demonstrates potential applications in polymer science, particularly in the field of ring-opening polymerizations (I. Cho & K. Ahn, 1979).
Ethylene Inhibition in Plants
- Compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and its derivatives have been studied for their inhibitory effects on ethylene production in plants, indicating potential applications in agriculture and post-harvest technology (V. Dourtoglou & E. Koussissi, 2000).
Properties
IUPAC Name |
diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZBYRXKFCAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652224 | |
Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106352-19-6 | |
Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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